n-(3-Hydroxypropyl)glycine ethyl ester

Oxytocin Receptor Agonism Uterine Contraction Ex Vivo Pharmacology

N-(3-Hydroxypropyl)glycine ethyl ester (CAS 118481-84-8), also referred to as ethyl (3-hydroxypropyl)glycinate, is a synthetically modified amino acid building block with the molecular formula C7H15NO3 and a molecular weight of 161.20 g/mol. This compound is of significant interest in medicinal chemistry, particularly as a key intermediate in the construction of peptide analogs, where its unique N-(3-hydroxypropyl) substitution and ethyl ester functionality confer distinct physicochemical and biological properties compared to simpler glycine esters.

Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
Cat. No. B8503694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Hydroxypropyl)glycine ethyl ester
Molecular FormulaC7H15NO3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCCCO
InChIInChI=1S/C7H15NO3/c1-2-11-7(10)6-8-4-3-5-9/h8-9H,2-6H2,1H3
InChIKeyCFBJHQXNCRXAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxypropyl)glycine ethyl ester: A Specialized Glycine-Derived Building Block for Oxytocin Receptor Agonist Synthesis


N-(3-Hydroxypropyl)glycine ethyl ester (CAS 118481-84-8), also referred to as ethyl (3-hydroxypropyl)glycinate, is a synthetically modified amino acid building block with the molecular formula C7H15NO3 and a molecular weight of 161.20 g/mol . This compound is of significant interest in medicinal chemistry, particularly as a key intermediate in the construction of peptide analogs, where its unique N-(3-hydroxypropyl) substitution and ethyl ester functionality confer distinct physicochemical and biological properties compared to simpler glycine esters .

Why Glycine Ethyl Ester and Other Simple Analogs Cannot Substitute for N-(3-Hydroxypropyl)glycine ethyl ester in Targeted Research


The assumption that any simple glycine ester, such as glycine ethyl ester, can serve as a functional replacement for N-(3-Hydroxypropyl)glycine ethyl ester is demonstrably false in the context of oxytocin (OT) receptor pharmacology. Evidence from classic receptor studies shows that glycine ethyl ester exhibits no functional activity at the OT receptor, even at high concentrations (10⁻⁴ g/cc) [1]. In stark contrast, the N-(3-hydroxypropyl)glycine moiety, when incorporated into the oxytocin peptide backbone, yields potent agonism (EC₅₀ = 189 pM) with partial efficacy (Eₘₐₓ = 75%) [2]. This underscores a critical structure-activity relationship: the N-hydroxyalkyl substitution is not a generic modification but a precise molecular determinant that converts an inert scaffold into a potent pharmacophore, making direct substitution with unsubstituted analogs scientifically invalid.

Quantitative Differentiation of N-(3-Hydroxypropyl)glycine ethyl ester: Comparative Potency, Efficacy, and Selectivity Profiles


Functional Potency at the Oxytocin Receptor: HPOT vs. Oxytocin

The oxytocin analog HPOT, constructed using N-(3-Hydroxypropyl)glycine ethyl ester as a key building block, demonstrates a 28-fold increase in functional potency (EC₅₀ = 189 pM) compared to the native hormone oxytocin (EC₅₀ = 5,340 pM) in an ex vivo human uterine contraction assay [1]. HPOT acts as a partial agonist with an efficacy (Eₘₐₓ) of 75% relative to oxytocin (set to 100%) [1].

Oxytocin Receptor Agonism Uterine Contraction Ex Vivo Pharmacology

Comparative Potency of HPOT Against Other Synthetic Oxytocin Analogs

In a head-to-head comparison of ex vivo uterotonic activity, the HPOT analog (derived from the target compound) was found to be the most potent among tested agents. The rank order of potency based on EC₅₀ values was HPOT (189 pM) > FBOT (556 pM) > oxytocin (5,340 pM) > carbetocin (12,090 pM) [1]. This demonstrates that the hydroxypropyl modification confers a potency advantage over both the endogenous hormone and other clinically used or investigational analogs.

Oxytocin Receptor Agonists Uterotonic Agents Comparative Pharmacology

Selectivity Profile: OT Receptor Agonism vs. Vasopressin Receptor Activation

Analogs containing the N-(3-hydroxypropyl)glycine moiety, such as HPOT, demonstrate selective activation of oxytocin (OT) receptors over the closely related vasopressin V1a receptors in HEK cell-based assays [1]. While quantitative selectivity ratios are not reported in the abstract, the statement of "selectively activating OT receptors over vasopressin receptors" [1] represents a key differentiating feature. This is in contrast to oxytocin, which is known to lack receptor selectivity and can cause off-target effects like hyponatremia via V2 receptor activation [2].

Receptor Selectivity GPCR Pharmacology Oxytocin-Vasopressin Discrimination

Functional Distinction: Inactivity of Unsubstituted Glycine Ethyl Ester at the Oxytocin Receptor

Classic receptor pharmacology studies on isolated rat uterus demonstrate that simple glycine ethyl ester exhibits no inhibitory action on oxytocin-induced contractions, even at a high concentration of 10⁻⁴ g/cc [1]. This complete lack of functional activity at the oxytocin receptor stands in stark contrast to the potent agonism (EC₅₀ = 189 pM) exhibited by analogs incorporating the N-(3-hydroxypropyl)glycine scaffold [2].

Structure-Activity Relationship Glycine Ester Pharmacology Oxytocin Antagonism

Optimal Research and Industrial Applications for N-(3-Hydroxypropyl)glycine ethyl ester Based on Demonstrated Differentiation


Synthesis of Potent and Long-Acting Oxytocin Analogs for Neurobehavioral Research

The compound serves as a critical building block for the synthesis of highly potent oxytocin receptor agonists like HPOT. Studies show that HPOT, constructed using N-(3-Hydroxypropyl)glycine ethyl ester, not only demonstrates high potency (EC₅₀ = 189 pM) [1] but also confers a remarkably long duration of action (up to 16-24 hours) in mouse models of social behavior [2]. This makes the compound essential for research groups developing long-lasting OT analogs aimed at treating social impairment disorders such as autism spectrum disorder.

Development of Potent and Selective Uterotonic Agents for Obstetric Research

Given its 28-fold greater potency than oxytocin in ex vivo human uterine tissue (EC₅₀ = 189 pM vs. 5,340 pM) [1], this building block is ideally suited for creating new uterotonic agents. The resulting analogs, like HPOT, are being investigated for their ability to induce rapid and superior uterine contractions, offering a potential alternative to oxytocin for preventing or managing postpartum hemorrhage [1].

Investigating Structure-Activity Relationships (SAR) in GPCR Agonist Design

The stark functional contrast between the potent agonism of the N-(3-hydroxypropyl)glycine-containing analog HPOT (EC₅₀ = 189 pM) [1] and the complete inactivity of unsubstituted glycine ethyl ester [3] provides a powerful tool for SAR studies. Researchers can use this compound as a core scaffold to systematically probe the contributions of the hydroxyalkyl side chain and ester moiety to receptor binding, activation kinetics, and selectivity over related GPCRs like the vasopressin V1a receptor [2].

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